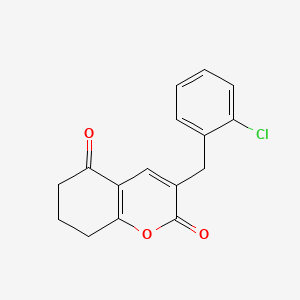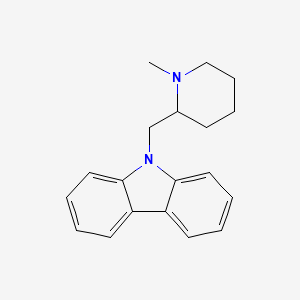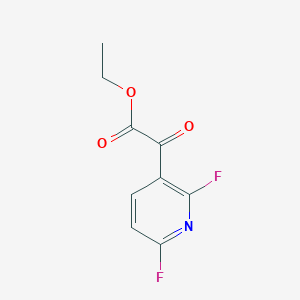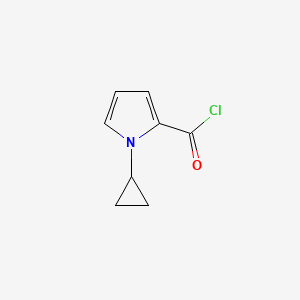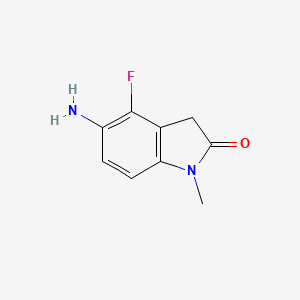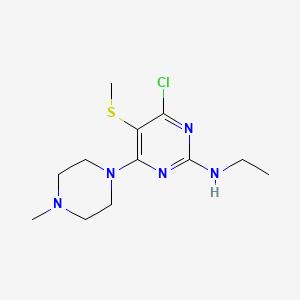
4-Methyl-3-(prop-1-en-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methyl group and a prop-1-en-2-yl group attached to the benzene ring, making it a unique and versatile molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Methyl-3-(prop-1-en-2-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of isopropenyl with aniline or the reaction of isopropenyl with phosphoric acid diisopropyl ester to obtain 2-isopropyl aniline, which is then reacted with aniline .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-(prop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methyl-3-(prop-1-en-2-yl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-Methyl-3-(prop-1-en-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, in the Mannich reaction, the compound acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reaction is facilitated by the presence of a chiral catalyst, which ensures the formation of optically pure products . Additionally, the compound’s derivatives may interact with biological targets, enhancing their pharmacological activity .
Comparaison Avec Des Composés Similaires
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: This compound is structurally similar and is used in similar synthetic applications.
2-(1-Methylbut-2-en-1-yl)aniline: Another aniline derivative with similar properties and applications in polymer synthesis.
Uniqueness: 4-Methyl-3-(prop-1-en-2-yl)aniline stands out due to its specific substitution pattern on the benzene ring, which imparts unique reactivity and properties. Its ability to participate in enantioselective reactions and form optically pure products makes it particularly valuable in pharmaceutical and synthetic chemistry .
Propriétés
Numéro CAS |
561064-35-5 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
4-methyl-3-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-6H,1,11H2,2-3H3 |
Clé InChI |
URTYQGWXYDWYDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


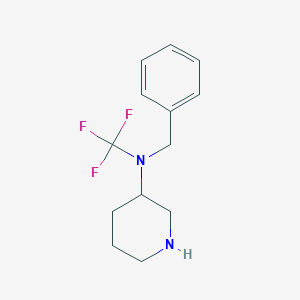

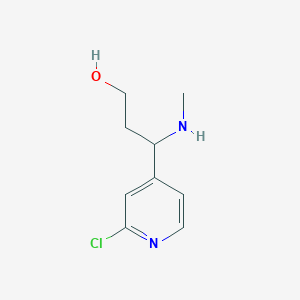
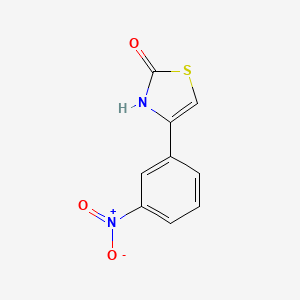

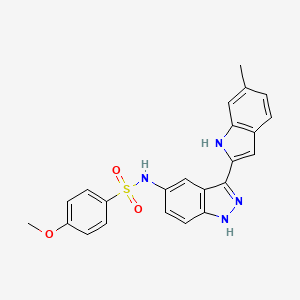
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)

